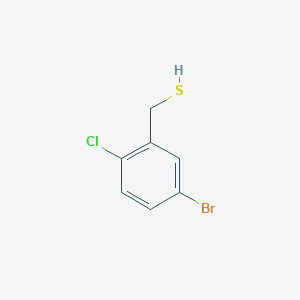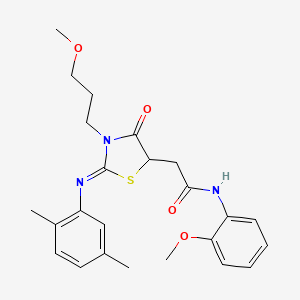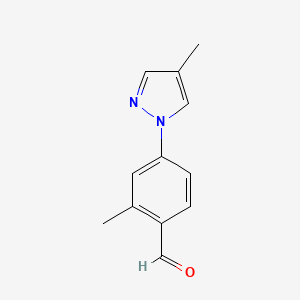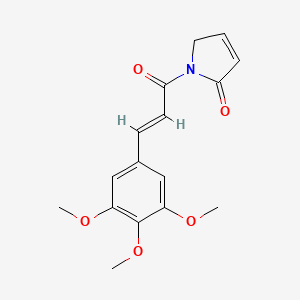
2-Propyloxane-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyloxane-4-thiol is an organic compound with the molecular formula C8H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their reactivity. The compound is used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propyloxane-4-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide .
Industrial Production Methods: Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of some reagents like hydrogen sulfide.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in substitution reactions, such as thiol-ene and thiol-yne reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Thiol-ene reactions typically require UV light and a radical initiator.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various thioether products depending on the reactants used.
Applications De Recherche Scientifique
2-Propyloxane-4-thiol has several applications in scientific research:
Chemistry: Used in thiol-ene and thiol-yne click chemistry for synthesizing complex molecules.
Biology: Acts as a reducing agent in biochemical assays.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Used in the production of polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 2-Propyloxane-4-thiol involves its reactivity with various chemical groups. The SH group can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, thiols can interact with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Ethanethiol: Another thiol with a similar SH group but a simpler structure.
Butanethiol: Similar in structure but with a longer carbon chain.
Thiophenol: Contains an SH group attached to a benzene ring
Uniqueness: 2-Propyloxane-4-thiol is unique due to its oxane ring structure, which imparts different chemical properties compared to linear thiols. This ring structure can influence its reactivity and interactions with other molecules, making it valuable in specific applications.
Propriétés
Formule moléculaire |
C8H16OS |
|---|---|
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
2-propyloxane-4-thiol |
InChI |
InChI=1S/C8H16OS/c1-2-3-7-6-8(10)4-5-9-7/h7-8,10H,2-6H2,1H3 |
Clé InChI |
UELREZSJXCBGPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(CCO1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)


![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)

![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)



